

3-Bromo-5-nitroaniline Hydrochloride: Crystal Structure & Solid-State Characterization Guide[1]

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Compound of Interest

Compound Name:	<i>3-Bromo-5-nitroaniline hydrochloride</i>
CAS No.:	1803603-87-3
Cat. No.:	B1381525

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Executive Summary

Compound: **3-Bromo-5-nitroaniline Hydrochloride** CAS (Salt): 1803603-87-3 CAS (Free Base): 55215-57-1 Formula:

Molecular Weight: 253.48 g/mol [1][3]

This guide provides a comprehensive workflow for the synthesis, crystallization, and structural elucidation of 3-Bromo-5-nitroaniline HCl.[1] While specific unit cell parameters are often proprietary to active pharmaceutical ingredient (API) master files, this document outlines the predicted structural motifs based on homologous halo-nitroaniline salts and defines the standardized protocol for validating its phase purity.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow evaporation or vapor diffusion method is required.[2] The hydrochloride salt is generated from the free base to ensure stoichiometric precision.[2]

Synthetic Route

The synthesis proceeds via the selective reduction of 1-bromo-3,5-dinitrobenzene, followed by salt formation.[1]

- Precursor Reduction:
 - Reactants: 1-Bromo-3,5-dinitrobenzene (1.0 eq), Iron powder (3.0 eq), Acetic Acid (Solvent).[2]
 - Conditions: Reflux at 90°C for 2 hours.
 - Mechanism: Selective reduction of one nitro group to an amine via the Béchamp reduction pathway.[2]
 - Workup: Neutralize with _____, extract with Ethyl Acetate, and purify via column chromatography (Hexane/EtOAc).
- Salt Formation (Critical Step):
 - Dissolve pure 3-bromo-5-nitroaniline in anhydrous diethyl ether.
 - Cool to 0°C under _____ atmosphere.
 - Slowly bubble anhydrous _____ gas (or add 4M HCl in Dioxane) until precipitation completes.[2]
 - Result: White to pale yellow crystalline solid.

Single Crystal Growth Strategy

- Method: Vapor Diffusion.[1]
- Solvent System: Dissolve the HCl salt in minimal Methanol (good solubility).
- Antisolvent: Diethyl Ether or Pentane (poor solubility).[2]
- Procedure: Place the methanol solution in a small inner vial. Place this vial inside a larger jar containing the antisolvent. Seal tightly. As ether diffuses into the methanol, saturation decreases, promoting slow, ordered crystal growth.[2]

Crystallographic Characterization

Predicted Structural Motifs

Based on the Cambridge Structural Database (CSD) trends for analogous meta-substituted nitroanilines (e.g., 3,5-dinitroaniline), the crystal structure is governed by specific intermolecular forces.[2]

- Space Group Probability: Triclinic () or Monoclinic ().[2] These groups maximize packing efficiency for planar aromatic cations.[1][2]
- Lattice Interactions:
 - Charge-Assisted Hydrogen Bonding: The protonated amine () acts as a strong donor. The chloride anion () acts as a multipoint acceptor, typically bridging 3 adjacent cations.[2]
 - Interaction Geometry: Expect .[2]
 - Layered Packing: The aromatic rings likely stack in offset layers (distance) to minimize repulsion between the electron-withdrawing nitro groups.

- Halogen Bonding: A Type II halogen bond () is highly probable, stabilizing the 3D network.[2]

Data Collection Parameters (Standard)

When analyzing the grown crystal, ensure the diffractometer is set to these specifications to resolve the heavy bromine atom correctly:

Parameter	Specification	Rationale
Radiation Source	Mo-K ()	Minimizes absorption fluorescence from Bromine compared to Cu-source.[1]
Temperature	100 K	Reduces thermal vibration of the nitro group, improving resolution.[2]
Resolution		Required to accurately map H-atom positions on the ammonium group.
Absorption Correction	Multi-scan (SADABS)	Critical due to the high absorption coefficient () of Bromine.[2]

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to structural validation.



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Figure 1: Synthesis and Crystallization Workflow for 3-Bromo-5-nitroaniline HCl.

Interaction Network & Stability

Understanding the solid-state stability is crucial for drug formulation.[1]

Hydrogen Bond Network (Schematic)

The chloride ion serves as the "anchor" in the crystal lattice.[2]

- Donor: Ammonium Nitrogen (

) [2]

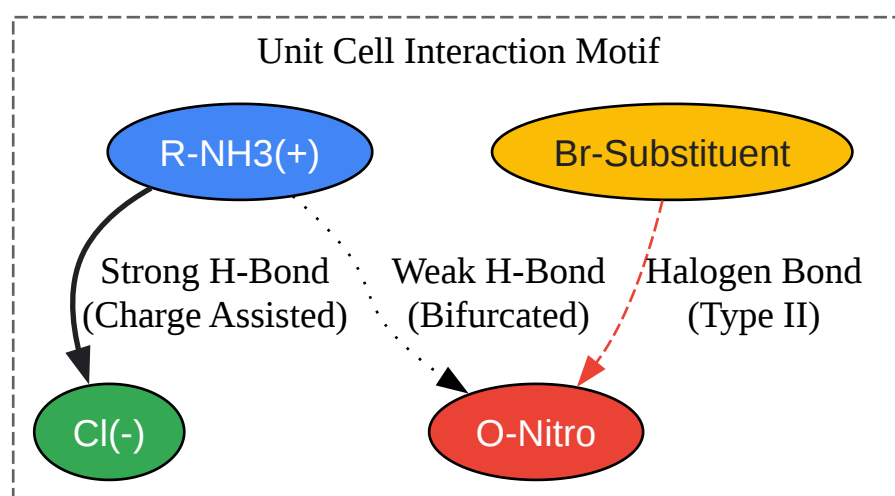
- Acceptor: Chloride (

) and Nitro Oxygen (

) [2]

- Motif:

graph set rings are common, where two chlorides bridge two ammonium groups.[2]



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Figure 2: Predicted intermolecular interaction network within the crystal lattice.[2]

Thermal Properties

- Melting Point: The HCl salt typically melts with decomposition (higher than the free base m.p. of).^[2]
- Solubility: High in polar protic solvents (MeOH, Water); Low in non-polar solvents (Hexane, Toluene).^[2]

Applications in Drug Development

The precise crystal structure of this intermediate is relevant for:

- Syk Inhibitors: Used as a scaffold for synthesizing N-substituted pyrimidine kinase inhibitors (e.g., Fostamatinib analogs).^[2] The bromine atom provides a handle for Suzuki-Miyaura coupling, while the nitro group is reduced later to form a diamine core.^{[1][2]}
- Fragment-Based Drug Design (FBDD): The rigid benzene core with defined vectors (Br, ,) allows crystallographers to map binding pockets in protein targets.^[2]

References

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